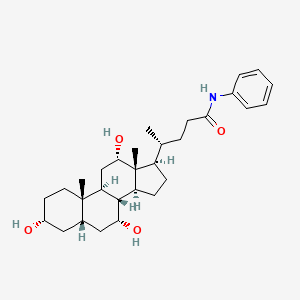

(5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide

Descripción general

Descripción

Ácido cólico anilida es un derivado sintético del ácido cólicoEste compuesto es notable por su capacidad para inhibir la germinación de esporas de Clostridium difficile in vitro . Ácido cólico anilida es un sólido cristalino con una fórmula molecular de C30H45NO4 y un peso molecular de 483.7 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ácido cólico anilida se puede sintetizar mediante la reacción de ácido cólico con anilina. El proceso normalmente implica la activación del grupo ácido carboxílico del ácido cólico, seguido de su reacción con anilina para formar la anilida. Esta reacción se puede facilitar utilizando agentes de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP) .

Métodos de producción industrial: La producción industrial de Ácido cólico anilida implica reacciones de múltiples pasos que se pueden llevar a cabo a temperatura ambiente. El proceso asegura alta pureza y rendimiento, lo que lo hace adecuado para la producción a gran escala . Las condiciones de reacción se optimizan para mejorar la seguridad y la operatividad del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones: Ácido cólico anilida se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el grupo anilida puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) facilitan las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Ácido cólico anilida tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como intermedio sintético en la preparación de otros derivados de ácidos biliares.

Mecanismo De Acción

Ácido cólico anilida ejerce sus efectos inhibiendo la germinación de esporas de Clostridium difficile. Los objetivos moleculares exactos y las vías involucradas en esta inhibición no se comprenden completamente, pero se cree que interfiere con el proceso de germinación de esporas a nivel molecular . Esta inhibición es significativa porque previene la proliferación de las bacterias, lo que reduce las tasas de infección.

Comparación Con Compuestos Similares

Ácido cólico anilida se puede comparar con otros derivados de ácidos biliares como el ácido desoxicólico y el ácido quenodesoxicólico. Si bien todos estos compuestos comparten una estructura común de ácido biliar, Ácido cólico anilida es único debido a su grupo anilida, que imparte propiedades químicas y biológicas distintas .

Compuestos similares:

Ácido desoxicólico: Otro derivado del ácido biliar con propiedades fisicoquímicas similares pero diferentes actividades biológicas.

Ácido quenodesoxicólico: Conocido por su papel en la síntesis de ácidos biliares y su uso terapéutico en el tratamiento de cálculos biliares.

Ácido cólico anilida destaca por sus efectos inhibitorios específicos sobre la germinación de esporas de Clostridium difficile, que no se observan con otros derivados de ácidos biliares .

Actividad Biológica

(5beta)-3alpha,7alpha,12alpha-trihydroxy-N-phenyl-cholan-24-amide, also known as Cholic Acid Anilide, is a synthetic derivative of cholic acid notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in microbiology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C24H40N1O5

- Molecular Weight : 408.57 g/mol

- Structure : The compound features a bile acid backbone with three hydroxyl groups at positions 3α, 7α, and 12α, along with an N-phenyl substituent at the amide position.

Cholic Acid Anilide exhibits its biological effects primarily through the inhibition of spore germination of Clostridium difficile, a significant pathogen responsible for antibiotic-associated diarrhea and colitis. The mechanism involves interference with the germination process, which is crucial for the lifecycle of this bacterium.

Biological Activities

-

Antimicrobial Activity :

- Inhibition of Clostridium difficile : Research indicates that Cholic Acid Anilide effectively inhibits the germination of C. difficile spores in vitro. This property suggests potential use in treating infections caused by this pathogen.

- Comparison with Other Bile Acids : Unlike other bile acid derivatives such as deoxycholic acid and chenodeoxycholic acid, which do not exhibit similar inhibitory effects on C. difficile, Cholic Acid Anilide's unique structure contributes to its distinct biological activity.

-

Therapeutic Potential :

- Microbiological Studies : Its ability to inhibit spore germination makes it a candidate for developing treatments against C. difficile infections, which are challenging to manage due to their resistance to many antibiotics.

- Synthesis Applications : Beyond its biological activity, this compound serves as a synthetic intermediate in the preparation of other bile acid derivatives, expanding its utility in pharmaceutical chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of Cholic Acid Anilide:

- Study on Spore Germination Inhibition :

- A study demonstrated that Cholic Acid Anilide significantly reduced spore germination rates of C. difficile in controlled laboratory settings. This finding supports its potential role as an adjunct therapy in managing infections caused by this bacterium.

- Comparative Analysis with Other Bile Acids :

- Comparative studies highlighted that while other bile acids like deoxycholic acid possess various health benefits, they lack the specific inhibitory action against C. difficile spores observed with Cholic Acid Anilide.

Data Table: Comparison of Bile Acids

| Compound | Inhibition of C. difficile | Other Biological Activities | Applications |

|---|---|---|---|

| Cholic Acid Anilide | Yes | Antimicrobial | Potential treatment for infections |

| Deoxycholic Acid | No | Cholesterol regulation | Gallstone treatment |

| Chenodeoxycholic Acid | No | Bile acid synthesis | Gallstone treatment |

Propiedades

IUPAC Name |

(4R)-N-phenyl-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45NO4/c1-18(9-12-27(35)31-20-7-5-4-6-8-20)22-10-11-23-28-24(17-26(34)30(22,23)3)29(2)14-13-21(32)15-19(29)16-25(28)33/h4-8,18-19,21-26,28,32-34H,9-17H2,1-3H3,(H,31,35)/t18-,19+,21-,22-,23+,24+,25-,26+,28+,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXWZASFPIWEW-ANGOZFNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.